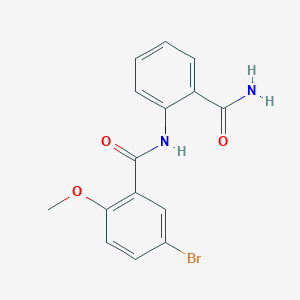
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide, also known as DCF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCF belongs to the class of furancarboxamides and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
- Synthesis and Antipathogenic Properties : This compound has been explored for its potential in synthesizing acylthioureas with significant antipathogenic activities, particularly against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest its usefulness in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Medicinal Chemistry
- Inhibitors of Mitochondrial Permeability Transition : Research indicates that structurally related compounds, involving furan and dichlorophenyl components, have shown promise as inhibitors of Ca²⁺-induced mitochondrial swelling. This could be significant for developing treatments for vascular dysfunctions, including ischemia/reperfusion injury (Murasawa et al., 2012).
Pesticide Chemistry
- Pesticide Interaction and Residue Formation : A study discovered that when certain herbicides containing dichlorophenyl components are combined, they transform into an unexpected residue, demonstrating the complex chemical interactions that can occur with such compounds in environmental settings (Bartha, 1969).
Crystallography
- Structural Analysis : The structural characteristics of related compounds, which share similarities with the dichlorophenyl-furancarboxamide structure, have been studied, contributing to the understanding of molecular conformations and interactions, useful in materials science and pharmaceutical chemistry (Gowda et al., 2007).
Biological Activity
- Antifungal Applications : Compounds with structural similarities have been synthesized and tested for their antifungal properties, particularly against P. cubensis, suggesting potential applications in agricultural or pharmaceutical antifungal development (Zheng Yu-gu, 2015).
Antibacterial Research
- Antibacterial Agent Synthesis : Research has focused on synthesizing and evaluating the antibacterial activities of various compounds, including those related to 5-(2,4-dichlorophenyl)-N-(2-methylphenyl)-2-furancarboxamide. These studies contribute to the discovery of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Desai, Dodiya, & Shihora, 2011).
Eigenschaften
Molekularformel |
C18H13Cl2NO2 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-4-2-3-5-15(11)21-18(22)17-9-8-16(23-17)13-7-6-12(19)10-14(13)20/h2-10H,1H3,(H,21,22) |
InChI-Schlüssel |
JDGFSBXMSNOFJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![5-bromo-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244889.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244893.png)
![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)